

An In-depth Technical Guide to Alexander Shulgin's 2C Series Compounds

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Compound of Interest

Compound Name: 2C-TFM hydrochloride

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This guide provides a comprehensive technical overview of the 2C series of phenethylamine compounds, based on the foundational work of Dr. Alexander Shulgin as detailed in his book "PIHKAL: A Chemical Love Story," supplemented with contemporary pharmacological research. The 2C family of compounds are recognized for their psychedelic and psychostimulant properties, primarily mediated through their interaction with the serotonin 5-HT_{2A} receptor.

Quantitative Data on Key 2C Compounds

The following tables summarize the quantitative data for several of the most well-known 2C series compounds, drawing from Shulgin's personal bioassays and subsequent clinical and observational studies. It is crucial to note that Shulgin's dosage data is often based on his and his colleagues' personal trials and should be interpreted with caution in a research context.

Table 1: Dosage and Duration of Effects of Selected 2C Compounds

Compound	Dosage Range (Oral)	Duration of Effects	Onset	Peak Effects
2C-B	12 - 24 mg[1]	4 - 8 hours[1]	0.5 - 1.5 hours[1]	~2.5 hours[1]
2C-E	10 - 25 mg[2]	6 - 12 hours[2]	Not specified	Not specified
2C-I	14 - 22 mg[3]	6 - 10 hours[3]	~40 minutes[3]	~2 hours[3]
2C-T-2	12 - 25 mg	6 - 8 hours	Within 1 hour	1 - 2 hours
2C-T-7	10 - 30 mg[4]	8 - 15 hours[4]	Not specified	Not specified

Table 2: Human Pharmacokinetics of 2C-B and 2C-E (Oral Administration)

Compound	Dose Administered	Cmax (in oral fluid)	Tmax (in oral fluid)	Elimination Half-life (t1/2) (in oral fluid)
2C-B	10, 15, or 20 mg	4.19 ± 1.86 ng/mL[5][6]	1 hour[5][6]	2.48 ± 3.20 hours[5][6]
2C-E	6.5, 8, 10, 15, or 25 mg	5.8 ± 6.4 ng/mL[2]	2 hours[2]	Not determined

Experimental Protocols

General Synthetic Approach for 2C Compounds

While detailed, step-by-step protocols from Shulgin's personal notes are not publicly available, his work in "PiHKAL" outlines the general synthetic routes. The synthesis of the 2C series typically starts from a substituted benzaldehyde, which undergoes a series of reactions to introduce the phenethylamine backbone. A common method involves a Henry reaction followed by reduction. For the sulfur-containing 2C-T series, a key intermediate is often 2,5-dimethoxythiophenol. The specific choice of starting materials and reagents dictates the final substituent at the 4-position of the phenyl ring.

Human Administration and Data Collection Protocol (Observational Study of 2C-B)

The following protocol is adapted from a study on the acute pharmacological effects of 2C-B in humans[5][7].

1. Participant Selection:

- Healthy, experienced drug users were recruited.
- Exclusion criteria included a history of serious medical or psychiatric conditions.

2. Drug Administration:

- Participants self-administered a single oral dose of 2C-B (10, 15, or 20 mg) in a capsule.

3. Physiological Data Collection:

- Vital signs (systolic and diastolic blood pressure, heart rate) were measured at baseline, and at 1, 2, 3, 4, and 6 hours post-administration.

4. Subjective Effects Assessment:

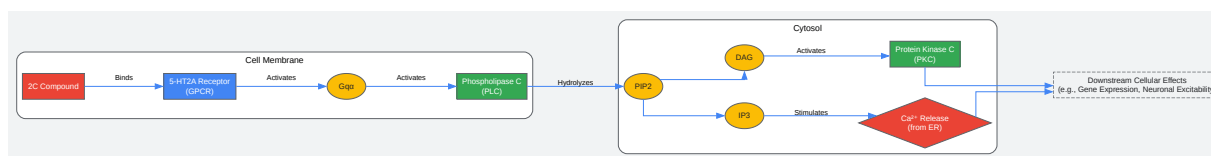
- Validated questionnaires were used to assess subjective effects at baseline, and at 2-3 and 6 hours post-administration. These included:
 - Visual Analog Scales (VAS) for rating intensity, liking, and perceptual changes.
 - The Addiction Research Centre Inventory (ARCI).
 - The Evaluation of the Subjective Effects of Substances with Abuse Potential (VESSPA-SSE).
 - The Hallucinogen Rating Scale (HRS).

5. Pharmacokinetic Analysis:

- Oral fluid (saliva) was collected at baseline and at multiple time points up to 24 hours post-administration.
- 2C-B concentrations in oral fluid were quantified using gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the psychedelic effects of the 2C series compounds is agonism at the serotonin 5-HT_{2A} receptor[3][4][8]. The binding of a 2C compound to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.



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Caption: 5-HT_{2A} receptor signaling cascade initiated by 2C compounds.

The diagram above illustrates the generally accepted signaling pathway for 5-HT_{2A} receptor agonists like the 2C compounds. The binding of the compound to the receptor activates the G α subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then trigger a cascade of downstream cellular effects that are believed to underlie the psychedelic experience.

This guide provides a foundational understanding of Alexander Shulgin's 2C series of compounds, integrating his pioneering work with modern pharmacological insights. Further research is necessary to fully elucidate the therapeutic potential and detailed mechanisms of action of these complex molecules.

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